![molecular formula C13H12F3N3O2 B1523715 5-乙基-1-[3-(三氟甲基)苄基]-1H-1,2,3-三唑-4-羧酸 CAS No. 1338658-52-8](/img/structure/B1523715.png)

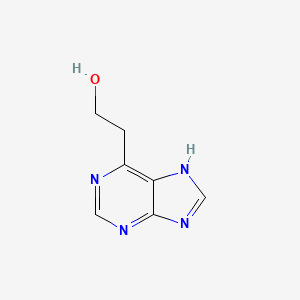

5-乙基-1-[3-(三氟甲基)苄基]-1H-1,2,3-三唑-4-羧酸

描述

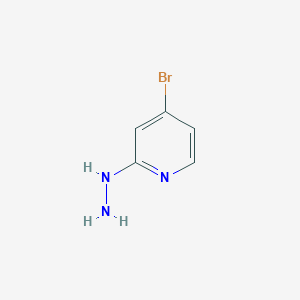

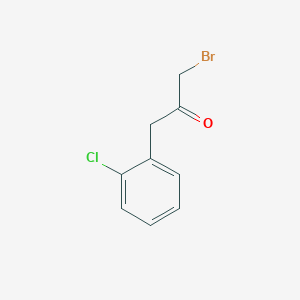

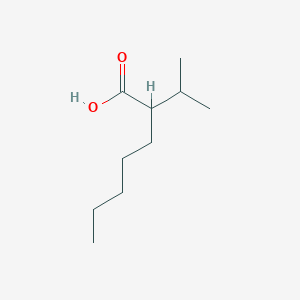

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12F3N3O2 and its molecular weight is 299.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药化学: 抗病毒剂

该化合物中的三氟甲基可以增强其与病毒蛋白相互作用的能力。 类似结构已被报道对流感 A 病毒和其他病毒具有抑制活性 。1,2,3-三唑环的存在可以针对性地与病毒酶结合,这可能导致新型抗病毒药物的开发。

有机合成: 苄基官能化

三氟甲基相邻的苄基位置是化学反应的关键位点。 它可以进行各种转化,如自由基溴化、亲核取代和氧化,这些转化是合成复杂有机分子的基础 。

材料科学: 氟化结构单元

具有三氟甲基的化合物,如我们的目标化合物,可以用作先进材料的结构单元。 它们的高氟含量使其适合于制造具有特定性能的聚合物,例如提高热稳定性和化学耐受性 。

药理学: 药物效力增强

已知三氟甲基通过影响某些官能团的 pKa 来提高药物效力。 这会导致与生物靶标(如酶)的更强相互作用,从而增强药物的治疗效果 。

生物化学: NMR 感测

由于存在多个磁性等效的氟原子,这种化合物可以作为有效的 19F NMR 传感器。 它们可用于研究生物分子的结构和动力学,提供有关其功能的宝贵见解 。

药物设计: 抗癌研究

1,2,3-三唑部分存在于具有抗癌特性的各种药物中。 它可以被整合到新的药物设计中,以靶向特定的癌细胞,利用其与参与肿瘤生长和增殖的细胞靶标结合的能力 。

神经药理学: 抗抑郁药和抗精神病药

该化合物的结构特征类似于用于治疗抑郁症和精神病的药物中发现的结构特征。 特别是,1,2,3-三唑环是与中枢神经系统受体相互作用的分子中常见的特征 。

农业化学: 植物生长调节剂

吲哚衍生物与我们的化合物具有结构相似性,被用作植物激素和生长调节剂。 引入 1,2,3-三唑环可以导致开发调节植物生长和发育的新型农用化学品 。

作用机制

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes .

Biochemical Pathways

Without specific studies on “5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures may affect pathways involving the enzymes they target .

Pharmacokinetics

The presence of a trifluoromethyl group in other compounds has been associated with increased stability and lipophilicity , which could potentially impact bioavailability.

生化分析

Biochemical Properties

5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their activity and affecting metabolic pathways . Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . In cancer cells, for example, it has been found to inhibit proliferation and induce apoptosis by disrupting key signaling pathways .

Molecular Mechanism

At the molecular level, 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, leading to significant changes in enzyme activity and gene expression . Additionally, the compound can interfere with the normal function of receptor proteins, altering signal transduction and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

属性

IUPAC Name |

5-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZSSPPNIQIQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。